2,3,4-Tris(dodecyloxy)benzene-1-sulfonic acid
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Overview
Description
2,3,4-Tris(dodecyloxy)benzene-1-sulfonic acid is a wedge-shaped amphiphilic compound known for its unique self-assembly properties. This compound is a derivative of benzene, substituted with three dodecyloxy groups and a sulfonic acid group. It is widely studied for its applications in supramolecular chemistry and materials science due to its ability to form various mesophases.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4-Tris(dodecyloxy)benzene-1-sulfonic acid typically involves the alkylation of benzene derivatives followed by sulfonation. The general synthetic route includes:
Alkylation: Benzene is reacted with dodecyl bromide in the presence of a strong base such as potassium carbonate to introduce the dodecyloxy groups.
Sulfonation: The alkylated benzene derivative is then treated with sulfur trioxide or chlorosulfonic acid to introduce the sulfonic acid group
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
2,3,4-Tris(dodecyloxy)benzene-1-sulfonic acid can undergo various chemical reactions, including:
Oxidation: The dodecyloxy groups can be oxidized under strong oxidative conditions.
Reduction: The sulfonic acid group can be reduced to a sulfonate under reducing conditions.
Substitution: The sulfonic acid group can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Nucleophiles like amines or alcohols can react with the sulfonic acid group
Major Products
Oxidation: Oxidized derivatives of the dodecyloxy groups.
Reduction: Sulfonate derivatives.
Substitution: Substituted benzene derivatives with various functional groups
Scientific Research Applications
2,3,4-Tris(dodecyloxy)benzene-1-sulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex supramolecular structures and liquid crystalline materials
Biology: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Medicine: Explored for its potential in creating biocompatible materials for medical implants and devices.
Industry: Utilized in the production of polymer ion-conducting membranes and other advanced materials
Mechanism of Action
The mechanism of action of 2,3,4-Tris(dodecyloxy)benzene-1-sulfonic acid is primarily based on its ability to self-assemble into various mesophases. The molecular targets and pathways involved include:
Self-Assembly: The compound can form cubic, layered, and columnar mesophases depending on the size and nature of the counterions present
Interactions: The interactions between the dodecyloxy groups and the sulfonic acid group play a crucial role in determining the stability and type of mesophase formed
Comparison with Similar Compounds
Similar Compounds
2,3,4-Tris(dodecyloxy)benzene: Lacks the sulfonic acid group, resulting in different self-assembly properties.
2,3,4-Tris(dodecyloxy)benzenesulfonate: The sodium or pyridine salts of 2,3,4-Tris(dodecyloxy)benzene-1-sulfonic acid, which exhibit different mesophase behaviors
Uniqueness
This compound is unique due to its combination of three long alkyl chains and a sulfonic acid group, which allows it to form a variety of mesophases and makes it highly versatile for applications in materials science and supramolecular chemistry .
Properties
CAS No. |
878791-39-0 |
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Molecular Formula |
C42H78O6S |
Molecular Weight |
711.1 g/mol |
IUPAC Name |
2,3,4-tridodecoxybenzenesulfonic acid |
InChI |
InChI=1S/C42H78O6S/c1-4-7-10-13-16-19-22-25-28-31-36-46-39-34-35-40(49(43,44)45)42(48-38-33-30-27-24-21-18-15-12-9-6-3)41(39)47-37-32-29-26-23-20-17-14-11-8-5-2/h34-35H,4-33,36-38H2,1-3H3,(H,43,44,45) |
InChI Key |
XFFRHMMCBQLBBD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCOC1=C(C(=C(C=C1)S(=O)(=O)O)OCCCCCCCCCCCC)OCCCCCCCCCCCC |
Origin of Product |
United States |
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